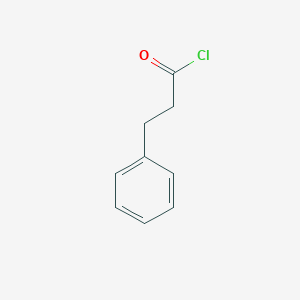

3-Phenylpropanoyl chloride

カタログ番号 B143358

:

645-45-4

分子量: 168.62 g/mol

InChIキー: MFEILWXBDBCWKF-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US08633236B2

Procedure details

A mixture of 2-amino-2-methyl-1-propanol (4 ml, 42 mmol), CH2Cl2 (200 mL), 4-acetyl benzoic acid (1, 6.9 g, 42 mmol), EDC (1-(3-dimethylaminopropyl)-3-eythylcarbodiimide HCl, 12.1 g, 63 mmol), HOBT (N-hydroxybenzotriazole H2O, 6.4 g, 42 mmol), and Hunig's base (diisopropylethylamime, 22 mL, 126 mmol) was stirred at room temperature for 18 hours. Upon completion (TLC, LC/MS) the reaction mixture was concentrated, and the resulting residue was diluted with EtOAc (50 mL) and washed with NaHCO3 (2×40 mL) and brine (40 mL). The organic layer was dried (MgSO4), filtered, and the filtrate was concentrated. The crude material was purified by flash column chromatography (4:1:1 hexanes:EtOAc:CH2Cl2; 1:1:1 hexanes:EtOAc:CH2Cl2; 1:1 EtOAc:CH2Cl2) to remove bisacylated material. Alcohol 2 was obtained in 54% yield (5.36 g). Tetrapropylammonium perruthenate (TPAP, 387 mg, 1.1 mmol) was added portion-wise to a solution of 2 (5.36 g, 22.8 mmol), CH2Cl2 (46 mL, 2 mL/mmol), 4-methyl-morpholine N-oxide (4 g, 34.2 mmol), and molecular sieves, 4 Å activated powder (11.4 g, 500 mg/mmol) at 0° C. under N2. The reaction was allowed to warm to r.t. after 15 minutes. After 1 hour the reaction was complete (TLC) and was filtered through silca, which was eluted with EtOAc (100 mL), and the filtrate was concentrated. This yielded 4.4 g of light pink solid (3). The material was recrystallized: 1:1 Hexanes:EtOAc (5 mL), CH2Cl2 (20 mL), and MeOH (10 mL) were added portion-wise with heating and sonication. This was brought to a boil after which hexane (100 mL) was added while cooling. Crystals immediately began to precipitate as the solution was cooled. The mixture was filtered and the crystals were washed with hexane (10 mL), affording 2.46 g (46%) of 3 as off-white fluffy crystals.

Name

Yield

54%

Identifiers

|

REACTION_CXSMILES

|

NC(C)(C)[CH2:3][OH:4].[C:7]([C:10]1[CH:18]=[CH:17][C:13](C(O)=O)=[CH:12][CH:11]=1)(=O)[CH3:8].C(Cl)C[Cl:21].C1C=CC2N(O)N=NC=2C=1.CCN(C(C)C)C(C)C>C(Cl)Cl>[C:3]([Cl:21])(=[O:4])[CH2:8][CH2:7][C:10]1[CH:11]=[CH:12][CH:13]=[CH:17][CH:18]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4 mL

|

|

Type

|

reactant

|

|

Smiles

|

NC(CO)(C)C

|

|

Name

|

|

|

Quantity

|

6.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)C1=CC=C(C(=O)O)C=C1

|

|

Name

|

|

|

Quantity

|

12.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCl)Cl

|

|

Name

|

|

|

Quantity

|

6.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C=1C=CC2=C(C1)N=NN2O

|

|

Name

|

|

|

Quantity

|

22 mL

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at room temperature for 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

Upon completion (TLC, LC/MS) the reaction mixture was concentrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resulting residue was diluted with EtOAc (50 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with NaHCO3 (2×40 mL) and brine (40 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic layer was dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude material was purified by flash column chromatography (4:1:1 hexanes:EtOAc:CH2Cl2; 1:1:1 hexanes:EtOAc:CH2Cl2; 1:1 EtOAc:CH2Cl2)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove bisacylated material

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCC1=CC=CC=C1)(=O)Cl

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 54% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |